molecular formula C20H31NO3 B2583855 (2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide CAS No. 302807-69-8

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide

Cat. No.: B2583855
CAS No.: 302807-69-8
M. Wt: 333.472
InChI Key: GWQBTWYBJNEULK-PKNBQFBNSA-N
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Description

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes an ethoxy and methoxy substituted phenyl ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 4-ethoxy-3-methoxybenzaldehyde, N,N-bis(2-methylpropyl)amine, and acryloyl chloride.

    Step 1: Formation of the intermediate by reacting 4-ethoxy-3-methoxybenzaldehyde with N,N-bis(2-methylpropyl)amine under acidic conditions to form an imine.

    Step 2: The imine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methoxy groups.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.

Major Products

    Oxidation: Products might include carboxylic acids or aldehydes.

    Reduction: Products could include primary or secondary amines.

    Substitution: Products would vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for (2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-N,N-dimethylprop-2-enamide: Similar structure but with different substituents.

    (2E)-3-(4-ethoxyphenyl)-N,N-diethylprop-2-enamide: Similar structure with variations in the alkyl groups.

Uniqueness

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups on the phenyl ring, along with the bis(2-methylpropyl) amide moiety, distinguishes it from other similar compounds and may confer unique properties in terms of solubility, stability, and interaction with biological targets.

This framework provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-7-24-18-10-8-17(12-19(18)23-6)9-11-20(22)21(13-15(2)3)14-16(4)5/h8-12,15-16H,7,13-14H2,1-6H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBTWYBJNEULK-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)N(CC(C)C)CC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)N(CC(C)C)CC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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